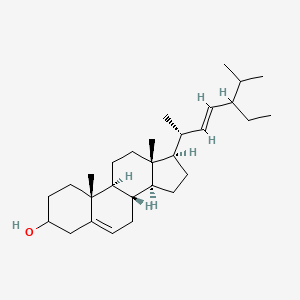

(22E,24xi)-Stigmasta-5,22-dien-3-ol

Beschreibung

Contextualizing (22E,24xi)-Stigmasta-5,22-dien-3-ol within Phytosterol Research

Phytosterols (B1254722) are a large family of steroid molecules naturally occurring in plants, analogous to cholesterol in animals. sanxinherbs.com Research into these compounds, particularly stigmasterol (B192456), has unveiled their indispensable functions in plant biology.

General Overview of Stigmasterol as a Prominent Phytosterol

Stigmasterol is one of the most abundant and well-studied phytosterols, found widely across the plant kingdom. wikipedia.org It is a tetracyclic triterpene that plants synthesize through the mevalonate (B85504) pathway. nih.gov Unlike animals, which typically rely on a single major sterol (cholesterol), plants produce a complex mixture of sterols, with stigmasterol, β-sitosterol, and campesterol (B1663852) being among the most important. nih.gov This diversity highlights the varied and specialized roles these molecules play in plant life. nih.gov Stigmasterol is not synthesized by the human body and must be obtained through dietary sources such as vegetable oils, nuts, seeds, and legumes. nih.gov

Fundamental Role in Plant Cell Membranes: Integrity, Fluidity, and Function

A primary function of stigmasterol is its role as a key structural component of plant cell membranes. wikipedia.orgontosight.ai Sterols are essential for modulating the fluidity, permeability, and integrity of these membranes. frontiersin.orgnih.gov They interdigitate with phospholipids (B1166683), influencing the packing of the lipid bilayer. This interaction helps maintain the membrane's optimal state, allowing it to function correctly across varying environmental conditions, such as temperature fluctuations. nih.govtandfonline.com The ratio of stigmasterol to other phytosterols, like β-sitosterol, is crucial as it affects membrane fluidity and the activity of membrane-bound proteins involved in cellular signaling. nih.gov

Structural and Functional Distinction from Related Sterols (e.g., Cholesterol)

While sharing the fundamental four-ring steroid structure with cholesterol, stigmasterol possesses distinct structural features that lead to different functional properties. sanxinherbs.com The key differences lie in the side chain attached to the steroid nucleus. Stigmasterol has an ethyl group at the C24 position and a double bond between C22 and C23. nih.govfoodstruct.com This C22-C23 double bond, in particular, makes the stigmasterol molecule more rigid and planar than cholesterol, which has a saturated side chain. nih.govresearchgate.net

This structural variance impacts how these sterols interact with phospholipids in the membrane. The presence of the double bond in stigmasterol's side chain makes it less effective than cholesterol at ordering the lipid bilayer. nih.govresearchgate.net Consequently, stigmasterol has a different influence on membrane permeability to water and ions compared to cholesterol. nih.gov

Table 1: Structural Comparison of Stigmasterol and Cholesterol

| Feature | This compound (Stigmasterol) | Cholesterol |

| Chemical Formula | C29H48O wikipedia.org | C27H46O |

| Core Structure | Four-ring steroid nucleus sanxinherbs.com | Four-ring steroid nucleus |

| Side Chain | Alkyl side chain with an ethyl group at C24 and a double bond at C22-C23 nih.govfoodstruct.com | Saturated alkyl side chain |

| Primary Organism | Plants nih.gov | Animals plos.org |

| Primary Function | Regulates membrane fluidity and permeability; precursor for plant hormones sanxinherbs.comresearchgate.net | Regulates membrane fluidity; precursor for steroid hormones, bile acids, and Vitamin D |

Academic Significance of this compound in Chemical Biology and Natural Product Discovery

Contribution to Plant Growth and Developmental Processes

Stigmasterol is deeply involved in the regulation of plant growth and development. frontiersin.org The balance between different sterols, including stigmasterol, is critical for normal cellular processes and embryonic development. nih.gov Mutants with impaired stigmasterol biosynthesis exhibit defects in embryonic morphogenesis, underscoring its necessity. nih.gov Stigmasterol and its precursor, sitosterol (B1666911), are essential for cell proliferation. frontiersin.org Furthermore, certain phytosterols act as precursors for brassinosteroids, a class of plant hormones that regulate cell elongation, division, and seed germination. creative-proteomics.combiochemjournal.com The conversion of sitosterol to stigmasterol is a key regulatory step, and fluctuations in their levels are associated with signaling activities crucial for plant development. frontiersin.org

Involvement in Plant Defense Mechanisms Against Pathogens

Plants have developed sophisticated defense mechanisms to combat pathogens, and stigmasterol plays a notable role in this biochemical warfare. nih.gov When a plant detects a pathogen, it can trigger changes in its sterol composition as a defense strategy. nih.gov The conversion of β-sitosterol to stigmasterol is often induced upon pathogen recognition. nih.govnih.gov This alteration in the sterol profile can modulate the physicochemical properties of the cell membrane, potentially reducing its permeability and limiting the efflux of nutrients that invading pathogens rely on. nih.govnih.gov

Research has shown that the gene responsible for converting β-sitosterol to stigmasterol, CYP710A1, is induced when plants are inoculated with nonhost pathogens. nih.gov Overexpression of this gene can enhance resistance to certain bacterial pathogens. frontiersin.orgnih.gov Additionally, some plant defense proteins, like PATHOGENESIS-RELATED PROTEIN 1 (PR-1), may function by binding to sterols like stigmasterol, potentially sequestering them from pathogens that need them for their own growth. frontiersin.orgplos.org The accumulation of stigmasterol is also observed in response to various abiotic stresses, such as high salinity and unfavorable temperatures, suggesting it is a versatile "stress sterol." nih.gov

Table 2: Key Research Findings on Stigmasterol's Role in Plants

| Area of Research | Key Finding | Reference |

| Membrane Dynamics | The ratio of stigmasterol to β-sitosterol affects membrane fluidity and ion permeability. | nih.gov |

| Plant Development | Maintaining the normal balance of sterols, including stigmasterol, is necessary for optimal plant growth and development. | nih.gov |

| Pathogen Defense | Plants can alter sterol biosynthesis upon infection, and the conversion of β-sitosterol to stigmasterol is a defense response. | nih.govnih.gov |

| Stress Response | Stigmasterol accumulates in various plant species in response to abiotic stresses like cold, drought, and salinity. | nih.gov |

| Hormone Synthesis | Phytosterols, derived from the same pathway as stigmasterol, are precursors to brassinosteroid hormones. | creative-proteomics.combiochemjournal.com |

Potential as a Precursor or Modulator of Plant Steroid Hormones

While this compound (Stigmasterol) is a major phytosterol, its primary role in relation to plant steroid hormones, known as brassinosteroids (BRs), appears to be more modulatory than as a direct precursor. ontosight.aimdpi.com Brassinosteroids are a class of steroid hormones essential for a multitude of developmental processes in plants, including cell elongation, vascular differentiation, fertility, and seed germination. frontiersin.org

The biosynthesis of these vital hormones originates from the isoprenoid squalene (B77637), which, through a series of enzymatic reactions, is converted to cycloartenol (B190886), the foundational precursor of all plant sterols. mdpi.com From cycloartenol, the pathway diverges. One branch leads to the production of C28 sterols like campesterol, which is the established primary precursor for the biosynthesis of brassinosteroids. mdpi.comfrontiersin.orgnih.govnih.gov A separate branch of this pathway leads to the formation of C29 sterols, which include β-sitosterol and its derivative, stigmasterol. mdpi.comresearchgate.net Stigmasterol is produced from the desaturation of β-sitosterol. nih.gov

Furthermore, the ratio of stigmasterol to other bulk sterols like β-sitosterol is crucial for maintaining optimal membrane function and, by extension, the activity of membrane-bound proteins involved in signaling. nih.gov Fluctuations in stigmasterol levels have been observed during various developmental stages and in response to environmental stresses, suggesting its involvement in signaling activities that are essential for plant adaptation and development. nih.gov Some research suggests that sterols, including stigmasterol, may function as regulatory molecules that act in concert with hormone-mediated signaling pathways to control plant metabolism and development. ontosight.ainih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

72903-53-8 |

|---|---|

Molekularformel |

C29H48O |

Molekulargewicht |

412.7 g/mol |

IUPAC-Name |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21?,23?,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI-Schlüssel |

HCXVJBMSMIARIN-JBNNPUILSA-N |

Isomerische SMILES |

CCC(/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |

Kanonische SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Herkunft des Produkts |

United States |

Occurrence and Distribution of 22e,24xi Stigmasta 5,22 Dien 3 Ol

Natural Sources in Terrestrial Flora

The presence of (22E,24ξ)-Stigmasta-5,22-dien-3-ol has been documented across a diverse range of plant families, highlighting its fundamental importance in plant biology. Its isolation and characterization from various plant parts, including aerial parts, whole plant extracts, and leaf extracts, have been the subject of numerous phytochemical investigations. The following subsections provide a detailed overview of its identification in several key plant species.

Identification in Specific Plant Species

Detailed phytochemical analyses have successfully identified (22E,24ξ)-Stigmasta-5,22-dien-3-ol and its epimers in a variety of plants. The findings from these studies are summarized below, providing insights into the distribution of this compound within the specified plant sources.

Research conducted on the aerial parts of Aeschynomene uniflora has led to the successful isolation and characterization of (22E,24ξ)-Stigmasta-5,22-dien-3-ol. A study involving the phytochemical screening of this plant species reported the purification of the n-hexane fraction of the extract. eduprojecttopics.comjournaljpri.com Spectroscopic analysis, including IR and NMR, of the isolated compound confirmed its structure as 3β, 22E-Stigmasta-5, 22-dien-3-ol, commonly known as stigmasterol (B192456). journaljpri.comresearchgate.net

| Plant Species | Plant Part | Compound Identified | Method of Identification |

| Aeschynomene uniflora E. Mey | Aerial Parts | 3β, 22E-Stigmasta-5, 22-dien-3-ol (Stigmasterol) | Chromatographic Separation, IR, NMR Spectroscopy |

Investigations into the chemical constituents of Clerodendrum viscosum have revealed the presence of stigmasterol within whole plant extracts. Phytochemical studies have listed both poriferasterol (B1240314) and stigmasterol as components of the aerial parts of this plant. researchgate.net Another study focusing on the petroleum-ether soluble fraction of a methanol (B129727) extract of the whole plant also identified a stigmasterol derivative, further confirming the presence of the stigmastane (B1239390) skeleton in this species. asianpubs.orgasianpubs.org

| Plant Species | Plant Part | Compound Identified | Method of Identification |

| Clerodendrum viscosum Vent. | Whole Plant | Stigmasterol, Poriferasterol | Spectroscopic Studies |

The aerial parts of Clerodendrum fragrans have been found to contain a mixture of the C24 epimers of (22E)-Stigmasta-5,22-dien-3-ol. Analysis using 13C NMR spectroscopy demonstrated the presence of the 24β-epimer, poriferasterol, as a minor component alongside the dominant 24α-epimer, stigmasterol. researchgate.net The ratio of these epimers (stigmasterol:poriferasterol) was estimated to be approximately 23:2. researchgate.net

| Plant Species | Plant Part | Compound Identified | Epimer Ratio (Stigmasterol:Poriferasterol) |

| Clerodendrum fragrans | Aerial Parts | Stigmasterol and Poriferasterol | 23:2 |

Similar to its relative, Clerodendrum fragrans, the aerial parts of Clerodendrum infortunatum also contain a mixture of stigmasterol and poriferasterol. researchgate.net Spectroscopic analysis confirmed the presence of both the 24α-epimer (stigmasterol) and the 24β-epimer (poriferasterol). researchgate.net In this species, the estimated ratio of the C-24 epimeric mixture was found to be 19:1 in favor of stigmasterol. researchgate.net

| Plant Species | Plant Part | Compound Identified | Epimer Ratio (Stigmasterol:Poriferasterol) |

| Clerodendrum infortunatum | Aerial Parts | Stigmasterol and Poriferasterol | 19:1 |

| Plant Species | Plant Part | Compound Identified |

| Solanum elaeagnifolium Cav. | Leaf Extracts | Stigmasterol |

Salvia miltiorrhiza

Current scientific literature does not prominently feature the isolation or identification of (22E,24xi)-Stigmasta-5,22-dien-3-ol specifically from Salvia miltiorrhiza (Danshen). While this plant is extensively studied for its cardiovascular benefits, including its effects on lipid profiles, the presence of stigmasterol as a key active component is not well-documented in available research. nih.govnih.gov

Erythrophleum fordii

There is a lack of specific scientific reports detailing the presence of this compound in Erythrophleum fordii. Phytochemical studies on this plant have not highlighted stigmasterol as a notable constituent.

Lansium domesticum Cor. cv. Kokosan (Bark)

Research has confirmed the presence of (22E)-stigmasta-5,22-dien-3-ol in the stem bark of Lansium domesticum Cor. cv. Kokosan. In one study, the compound was isolated from the n-hexane fraction of the bark. Its structure was determined using spectroscopic methods, including IR, 1H-NMR, and 13C-NMR, and was compared with existing literature data. This research noted it as the first instance of this steroid being isolated from the Lansium genus.

R. adenophylla

The phytosterol Stigmasta-5,22-dien-3-ol has been identified as a component of Rogeria adenophylla. In a study analyzing the phytocompounds of this medicinal plant, stigmasterol was identified along with other compounds, justifying its use in ethnomedicine.

T. villosa (Leaf Extract)

While not directly isolated in all studies, the presence of Stigmasta-5,22-dien-3-ol is noted in the context of phytochemicals found in the leaf extract of T. villosa. Research discussions highlight that phytosterols (B1254722) like Stigmasta-5,22-dien-3-ol are known for their biological activities. researchgate.net

Causonis trifolia (L.) Mabb. & J. Wen (Shoot)

Table 1: Occurrence of this compound in Selected Plant Species

| Plant Species | Part(s) Studied | Compound Presence |

| Salvia miltiorrhiza | Not specified | Not documented |

| Erythrophleum fordii | Not specified | Not documented |

| Lansium domesticum Cor. cv. Kokosan | Bark | Confirmed |

| R. adenophylla | Not specified | Confirmed |

| T. villosa | Leaf Extract | Implied |

| Causonis trifolia (L.) Mabb. & J. Wen | Shoot | Not documented |

Presence in Agricultural and Food Sources (e.g., Soybean, Calabar Bean, Rape Seed, Other Legumes, Nuts, Seeds)

Stigmasterol is a naturally occurring phytosterol found in numerous agricultural products and food sources. wikipedia.orgnih.gov It is particularly abundant in plant-derived fats and oils. wikipedia.orgnih.gov

Soybean: Soybeans and soy-derived products, such as soybean oil, are significant dietary sources of stigmasterol. wikipedia.orgnih.govnih.govnih.gov Research has shown that stigmasterol is a prevalent phytosterol in soy lipid-derived solutions. nih.gov It has been isolated from soybean oil for studies on its various biological activities. nih.gov The thermal stability of stigmasterol in soybean oil has also been a subject of research. researchgate.net

Calabar Bean: The Calabar bean (Physostigma venenosum), a legume native to West Africa, is another known source of stigmasterol. wikipedia.orgnih.govhenriettes-herb.comtaylorandfrancis.com It is listed as one of the phytosterol constituents of the bean alongside its more famous toxic alkaloids like physostigmine. henriettes-herb.comwikipedia.org

Rape Seed: Rape seed (Brassica napus) and its oil are rich natural sources of phytosterols. While β-sitosterol, campesterol (B1663852), and brassicasterol (B190698) are the major phytosterols, stigmasterol is also present, although often in smaller quantities or trace amounts. wikipedia.orgnih.govresearchgate.netresearchgate.netdfo-mpo.gc.ca

Other Legumes, Nuts, and Seeds: Stigmasterol is widely distributed among various legumes, nuts, and seeds. wikipedia.orgnih.govnutsforlife.com.aunih.gov Studies quantifying phytosterols in commonly consumed nuts and seeds have identified stigmasterol as a component, although its concentration can vary significantly. acs.orgresearchgate.net For instance, it is found in peanuts, sesame seeds, and flaxseed. acs.org Generally, nuts, seeds, and legumes are considered good dietary sources of phytosterols, including stigmasterol. nutsforlife.com.aunih.gov

Table 2: Presence of this compound (Stigmasterol) in Agricultural and Food Sources

| Food Source | Category | Presence of Stigmasterol |

| Soybean | Legume/Oilseed | Confirmed |

| Calabar Bean | Legume | Confirmed |

| Rape Seed | Oilseed | Confirmed (Trace to minor amounts) |

| Other Legumes | Legumes | Widespread |

| Nuts | Nuts | Widespread |

| Seeds | Seeds | Widespread |

Detection in Marine Organisms

The marine environment is a rich source of diverse sterols, including (22E,24ξ)-Stigmasta-5,22-dien-3-ol and its related compounds. Its presence in various marine organisms underscores its importance in marine food webs and biogeochemical cycles.

Presence in Marine Algae

Certain unicellular marine algae are known to synthesize 28-carbon sterols like brassicasterol, a compound related to the stigmastane skeleton. wikipedia.org For instance, the unicellular chlorophyte Dunaliella tertiolecta produces ergosterol (B1671047) and (22E,24R)-24-ethylcholesta-5,7,22-trien-3β-ol. researchgate.net

Isolation from Sponges

Sponges are a notable source of unique sterols. While direct isolation of (22E,24ξ)-Stigmasta-5,22-dien-3-ol is a subject of ongoing research, related sterols have been identified. For example, (22E)-25,28-dimethylstigmasta-5,22,28-trien-3β-ol has been isolated from sponges like Topsentia ophiraphidites. Poriferasterol, the 24β-epimer of stigmasterol, is another related compound found in the aerial parts of plants like Clerodendrum fragrans and C. infortunatum, indicating its presence in the broader biological system which can include marine sources. researchgate.net

Identification in Soft Corals

Research into the chemical composition of soft corals has revealed the presence of various sterols. While specific studies on the isolation of (22E,24ξ)-Stigmasta-5,22-dien-3-ol from Dendronephthya gigantea are not detailed in the provided information, the general understanding is that soft corals are a potential source for a wide array of marine sterols.

Occurrence in Phytoplankton and Microalgae

Phytoplankton and microalgae are primary producers of sterols in the marine environment. (22E,24ξ)-23,24-Dimethylcholesta-5,22-dien-3β-ol, a related C29 sterol, has been identified in dinoflagellates of the Prorocentrum genus, including Prorocentrum mexicanum, Prorocentrum micans, and Prorocentrum minimum. pherobase.com This highlights the role of these microorganisms in introducing such compounds into the marine food chain.

Differential Distribution Across Plant Organs

In terrestrial ecosystems, (22E,24ξ)-Stigmasta-5,22-dien-3-ol and its isomers are fundamental components of plant cell membranes. Their distribution can vary significantly between different parts of the plant, reflecting specialized physiological functions.

Leaves, Roots, and Aerial Parts

Studies on various plant species have shown the presence of stigmastane-type sterols in different organs. For example, a related compound, (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol, has been isolated from Clerodendrum scandens. rsc.org Similarly, (22E,24S)-Stigmasta-5,22,25-trien-3β-ol was isolated from the whole plant of Clerodendrum viscosum, with poriferasterol and stigmasterol being identified in its aerial parts. researchgate.netasianpubs.org This suggests a widespread distribution of these sterols throughout the plant body, including leaves, stems (aerial parts), and potentially roots. The ratio of different epimers, such as stigmasterol (24α-epimer) and poriferasterol (24β-epimer), can vary, as seen in Clerodendrum fragrans and C. infortunatum. researchgate.net

Data on Related Sterols

To provide a clearer understanding of the chemical family to which (22E,24ξ)-Stigmasta-5,22-dien-3-ol belongs, the following table details related compounds mentioned in this article.

| Compound Name | Organism(s) | Plant/Organism Part | Reference |

| (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol | Clerodendrum scandens | Not specified | rsc.org |

| (22E,24S)-Stigmasta-5,22,25-trien-3β-ol | Clerodendrum viscosum | Whole plant | researchgate.netasianpubs.org |

| Poriferasterol | Clerodendrum fragrans, C. infortunatum | Aerial parts | researchgate.net |

| Stigmasterol | Clerodendrum fragrans, C. infortunatum | Aerial parts | researchgate.net |

| (22E,24R)-24-ethylcholesta-5,7,22-trien-3β-ol | Dunaliella tertiolecta | Not specified | researchgate.net |

| (22E,24ξ)-23,24-Dimethylcholesta-5,22-dien-3β-ol | Prorocentrum mexicanum, P. micans, P. minimum | Not specified | pherobase.com |

in Whole Plant and Specialized Tissues (Bark, Shoot)

The phytosterol this compound, commonly known as stigmasterol, is a widely distributed secondary metabolite in the plant kingdom. Its presence has been documented in a diverse array of plant species, where it plays a crucial role in the structure and function of cell membranes. Research has demonstrated that the accumulation of stigmasterol can vary significantly not only between different plant species but also within the specialized tissues of a single plant, such as the whole plant, bark, and shoots. This variation is influenced by genetic factors, developmental stage, and environmental conditions.

Detailed phytochemical analyses have led to the isolation and quantification of stigmasterol from various plant parts. These studies provide valuable insights into the tissue-specific distribution of this compound. For instance, in some species, the concentration of stigmasterol is notably higher in the leaves and shoots, which are active sites of photosynthesis and metabolism. In contrast, other plants may accumulate this sterol in their bark, potentially as a protective agent. The investigation of whole plant extracts also confirms the general presence of stigmasterol, though this does not provide information on its distribution within specific tissues.

The following data tables summarize the findings from various research studies on the occurrence of this compound in the whole plant, bark, and shoots of different plant species.

Table 1: Occurrence of this compound in Whole Plant Extracts

| Plant Species | Family | Findings | Reference |

| Clerodendrum viscosum | Verbenaceae | A derivative, (22E,24S)-stigmasta-5,22,25-trien-3β-ol, was isolated from the ethanol (B145695) extract of the whole plant. Poriferasterol and stigmasterol are also noted as components of the aerial parts. | asianpubs.orgresearchgate.net |

| Chlorophytum borivilianum | Asparagaceae | Stigmasterol content was quantified in in vivo and in vitro plant parts. | researchgate.net |

| Chlorophytum tuberosum | Asparagaceae | Stigmasterol was quantified from crude extracts of the plant. | researchgate.net |

| Artemisia apiacea | Asteraceae | The content of stigmasterol was determined to be in the range of 3.49–4.74 μg/mg in the whole herb. nih.gov | nih.gov |

Table 2: Occurrence of this compound in Plant Bark

| Plant Species | Family | Findings | Reference |

| Neocarya macrophylla | Chrysobalanaceae | Stigmasterol is a main component isolated from the stem bark extracts. nih.gov | nih.gov |

| Lansium domesticum Corr. cv. Kokossan | Meliaceae | (22E)-stigmasta-5,22-dien-3-ol was isolated from the n-hexane fraction of the stem bark. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Cannabis sativa | Cannabaceae | β-sitosterol was found to be the most abundant sterol in stem bark, with lower levels of stigmasterol. nih.gov | nih.gov |

| Sesbania grandiflora | Fabaceae | While the study focused on β-sitosterol, it highlights the analysis of sterols in the bark tissue. | espublisher.com |

Table 3: Occurrence of this compound in Plant Shoots and Aerial Parts

| Plant Species | Family | Findings | Reference |

| Aeschynomene uniflora | Fabaceae | 3β, 22E-Stigmasta-5, 22-dien-3-ol (stigmasterol) was isolated from the petroleum ether extract of the aerial parts. journaljpri.com | journaljpri.com |

| Zea mays (Maize) | Poaceae | In seedlings, the concentration of stigmasterol is reported to be lower in the shoots compared to the roots. frontiersin.org | frontiersin.org |

| Chlorophytum borivilianum | Asparagaceae | In vitro cultured shoots contained a high content of stigmasterol compared to the naturally grown mother plant shoots. researchgate.net | researchgate.net |

| Ageratum conyzoides | Asteraceae | Stigmasterol is a main component isolated from the aerial part extracts. nih.gov | nih.gov |

Isolation and Purification Methodologies for 22e,24xi Stigmasta 5,22 Dien 3 Ol

Extraction Techniques from Biological Matrices

The initial step in isolating (22E,24ξ)-Stigmasta-5,22-dien-3-ol involves its extraction from the source organism, typically plant material. The choice of extraction method is critical to ensure efficient recovery of the compound while minimizing the co-extraction of impurities.

Solvent-Based Extraction (e.g., Ethanol (B145695), Petroleum Ether, Methanol)

Methanol (B129727) and Ethanol: These polar solvents are frequently employed for the initial extraction from plant materials. For instance, a methanol extract of the whole plant of Clerodendrum viscosum was used to isolate a related compound, (22E,24S)-stigmasta-5,22,25-trien-3β-ol. asianpubs.orgasianpubs.org The powdered plant material is typically soaked in the alcohol for an extended period, followed by filtration and concentration of the filtrate. asianpubs.org

Petroleum Ether: This nonpolar solvent is often used to either directly extract the compound or to partition the initial crude extract obtained from a more polar solvent. In the isolation of (22E,24S)-stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum, the concentrated ethanol extract was partitioned, yielding a petroleum ether soluble fraction from which the compound was ultimately purified. asianpubs.orgasianpubs.org Similarly, the isolation of 3β,22E-Stigmasta-5,22-dien-3-ol from Aeschynomene uniflora involved the use of a petroleum ether fraction. journaljpri.com

The following table summarizes the use of different solvents in the extraction of (22E,24ξ)-Stigmasta-5,22-dien-3-ol and related sterols.

| Plant Source | Solvent(s) Used | Target Compound | Reference |

| Clerodendrum viscosum | Ethanol, Methanol, Petroleum Ether | (22E,24S)-stigmasta-5,22,25-trien-3β-ol | asianpubs.orgasianpubs.org |

| Aeschynomene uniflora | Petroleum Ether | 3β,22E-Stigmasta-5,22-dien-3-ol | journaljpri.com |

Specialized Extraction Protocols (e.g., Soxhlet Extraction)

For a more exhaustive extraction, specialized protocols like Soxhlet extraction are utilized. This continuous extraction method allows for the efficient removal of lipids and other nonpolar compounds, including phytosterols (B1254722), from a solid matrix. The pulverized aerial parts of Aeschynomene uniflora were subjected to Soxhlet extraction using petroleum ether to obtain the crude extract containing 3β,22E-Stigmasta-5,22-dien-3-ol. journaljpri.com This technique is particularly advantageous for compounds that have limited solubility in a solvent at room temperature.

Advanced Chromatographic Separation Strategies

Following extraction, the crude mixture undergoes a series of chromatographic separations to isolate (22E,24ξ)-Stigmasta-5,22-dien-3-ol from other co-extracted compounds.

Column Chromatography Techniques

Column chromatography is a fundamental purification step. The crude extract or a partitioned fraction is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of increasing polarity. For the purification of (22E,24S)-stigmasta-5,22,25-trien-3β-ol, the petroleum ether soluble fraction was subjected to column chromatography over silica gel using a gradient of petroleum ether and ethyl acetate (B1210297). asianpubs.org This process separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Thin Layer Chromatography (TLC) and Preparative Thin Layer Chromatography (PTLC)

Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of column chromatography separations and for identifying fractions containing the target compound. Preparative Thin Layer Chromatography (PTLC) is then employed for the final purification of the isolated fractions. In the isolation of (22E,24S)-stigmasta-5,22,25-trien-3β-ol, fractions from the column were further purified by PTLC on silica gel plates using a toluene-ethyl acetate solvent system to yield the pure compound. asianpubs.org The spots on TLC and PTLC plates are typically visualized under UV light or by spraying with a suitable reagent like vanillin-sulfuric acid followed by heating. asianpubs.org

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase HPLC for Epimer Enrichment

High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution and is particularly useful for separating closely related compounds, such as epimers. While direct HPLC methods for the isolation of (22E,24ξ)-Stigmasta-5,22-dien-3-ol are not extensively detailed in the provided context, the enrichment of the 24β-epimer (poriferasterol) from a mixture containing the dominant 24α-epimer (stigmasterol) was achieved through repetitive reversed-phase HPLC. researchgate.net This demonstrates the power of HPLC in resolving stereoisomers, which is a significant challenge in the purification of natural products.

The following table outlines the chromatographic techniques used in the purification of (22E,24ξ)-Stigmasta-5,22-dien-3-ol and its analogs.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Application | Reference |

| Column Chromatography | Silica Gel | Petroleum Ether-Ethyl Acetate | Initial fractionation | asianpubs.org |

| Preparative Thin Layer Chromatography (PTLC) | Silica Gel | Toluene-Ethyl Acetate | Final purification | asianpubs.org |

| Reversed-Phase HPLC | Not specified | Not specified | Enrichment of epimers | researchgate.net |

Gas Chromatography (GC) for Mixture Analysis

Gas chromatography (GC) is a cornerstone analytical technique for the separation, identification, and quantification of phytosterols, including (22E,24xi)-Stigmasta-5,22-dien-3-ol. aocs.org Due to the low volatility and high melting point of sterols, derivatization is a critical prerequisite for successful GC analysis. agrifoodscience.comnih.gov The free hydroxyl group at the C-3 position is typically converted into a more volatile trimethylsilyl (B98337) (TMS) ether. nih.govresearchgate.net This process enhances thermal stability and improves chromatographic peak shape. aocs.org

The general procedure involves several key steps:

Saponification: Crude extracts, often from plant oils, are saponified using a strong base like potassium hydroxide (B78521) (KOH) in an ethanolic solution. This breaks down sterol esters into free sterols and fatty acid salts. nih.gov

Extraction: The non-saponifiable fraction, which contains the free sterols, is then extracted using an organic solvent such as toluene. nih.gov

Derivatization: The extracted sterols are derivatized to their TMS ethers. Reagents like N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) (MSTFA) are commonly used for this purpose. agrifoodscience.comresearchgate.net

GC Analysis: The derivatized sample is injected into the gas chromatograph, where it is separated on a capillary column. aocs.org Flame Ionization Detection (FID) is a robust and widely used method for quantification due to its high sensitivity and wide linear range for hydrocarbons. aocs.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for definitive identification based on the mass fragmentation patterns of the compounds. researchgate.net

The separation of different sterols is achieved based on their boiling points and interactions with the column's stationary phase. Non-polar or slightly polar columns, such as those coated with DB-1 or DB-5, are often used. nih.gov

| Parameter | Typical Conditions | Source(s) |

| Principle | Saponification of esters, extraction of unsaponifiable matter, derivatization to TMS ethers. | nih.gov |

| Derivatization Agent | N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) | agrifoodscience.comresearchgate.net |

| Detector | Flame Ionization Detector (FID) | aocs.orgnih.gov |

| Column Type | DB-1 (non-polar), DB-5 (slightly polar) | nih.gov |

| Injector Temperature | 250°C - 300°C | aocs.org |

| Oven Program | Isocratic or temperature-programmed heating (e.g., initial temp 250-300°C) | aocs.org |

| Detector Temperature | 280°C - 325°C | aocs.org |

Modified Partitioning Protocols for Fractionation (e.g., Kupchan Partitioning Protocol)

Before fine purification by chromatography, crude plant extracts are often subjected to liquid-liquid partitioning to fractionate compounds based on their relative polarities. The Kupchan partitioning protocol, and modifications thereof, is a widely used systematic fractionation scheme. scribd.comresearchgate.net This method involves the sequential partitioning of a crude extract between a series of immiscible solvent pairs of increasing polarity. scribd.com

A typical modified Kupchan protocol begins with a crude methanol extract, which is often dissolved in an aqueous methanol solution. researchgate.net This solution is then sequentially extracted with solvents of escalating polarity. The process separates the complex initial extract into several fractions, each enriched with compounds of a particular polarity range.

The general sequence is as follows:

The crude extract (e.g., methanolic) is suspended in a water/methanol mixture. researchgate.net

This suspension is first partitioned against a non-polar solvent like n-hexane. This isolates highly non-polar compounds, including some lipids and less polar sterols. researchgate.netresearchgate.net

The remaining aqueous layer is then partitioned against a solvent of intermediate polarity, such as chloroform (B151607) or dichloromethane. researchgate.net

Finally, the aqueous layer can be extracted with an even more polar solvent, like ethyl acetate, to isolate semi-polar compounds. researchgate.net

This fractionation simplifies the subsequent purification steps by reducing the complexity of the mixture that needs to be analyzed by chromatographic methods like column chromatography or HPLC. scribd.com

| Step | Solvent Used | Polarity | Compounds Fractionated | Source(s) |

| 1 | n-Hexane | Non-polar | Lipids, waxes, non-polar terpenoids and sterols | researchgate.netresearchgate.net |

| 2 | Chloroform (or Dichloromethane) | Intermediate Polarity | Compounds of intermediate polarity, including many steroids and alkaloids | scribd.comresearchgate.net |

| 3 | Ethyl Acetate | Polar aprotic | Semi-polar to polar compounds like flavonoids and more polar terpenoids | researchgate.net |

| 4 | Residual Aqueous Methanol | Polar | Highly polar compounds such as glycosides and tannins | researchgate.netijbpsa.com |

Analytical Purity Assessment of Isolated Compounds

Once this compound has been isolated, its purity must be rigorously assessed. This involves using high-resolution analytical techniques to confirm the identity of the compound and to detect and quantify any impurities. nih.gov

Gas Chromatography with Flame Ionization Detection (GC-FID) is a primary method for assessing the purity of sterol raw materials. fao.org By analyzing the isolated compound after derivatization, the presence of other co-eluting sterols or related substances can be determined. The purity is often expressed as a percentage of the total peak area in the chromatogram.

In addition to GC, other chromatographic techniques can be employed:

Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively check for the presence of impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity assessment, often with UV or mass spectrometric detection.

Purity assessment is not limited to detecting structurally related compounds. It also includes screening for contaminants from the source material or the isolation process. For commercial phytosterol preparations, this can involve testing for heavy metals (e.g., lead, arsenic, cadmium) and other potential contaminants like polycyclic aromatic hydrocarbons (PAHs). cir-safety.org A full validation of the analytical method is essential for clinical trials, but for food analysis or initial research, a "fit-for-purpose" approach may be sufficient to answer the research question. nih.gov An interlaboratory study for phytosterols demonstrated that assessing parameters like recovery and reproducibility is key to validating the analytical method for purity and content determination. nih.gov

| Parameter Assessed | Analytical Technique | Purpose | Source(s) |

| Compound Identity | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the isolated compound. | researchgate.net |

| Sterol Composition | Gas Chromatography (GC-FID) | Quantifies the target sterol and detects other structurally similar sterols. | nih.govnih.govfao.org |

| Presence of Impurities | Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | Detects and quantifies non-target compounds. | nih.gov |

| Process Contaminants | Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Screens for heavy metals like lead, arsenic, and cadmium. | cir-safety.org |

Structural Elucidation and Advanced Spectroscopic Characterization of 22e,24xi Stigmasta 5,22 Dien 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of a molecule. For stigmasterol (B192456), NMR is crucial for confirming its primary structure, determining the connectivity of atoms, and establishing its stereochemistry.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the first step in the structural elucidation of stigmasterol. These spectra reveal the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of stigmasterol typically shows characteristic signals that confirm its steroidal structure. researchgate.net Key signals include those for the olefinic protons at C-6, C-22, and C-23, and the proton attached to the hydroxyl-bearing carbon at C-3. rasayanjournal.co.in The presence of six methyl groups is also evident from the spectrum. indexcopernicus.com

The ¹³C NMR spectrum provides complementary information, showing 29 distinct carbon signals, which is consistent with the molecular formula of stigmasterol (C₂₉H₄₈O). vjol.info.vn Recognizable signals include those for the two double bonds (C-5/C-6 and C-22/C-23) and the carbon atom attached to the hydroxyl group (C-3). indexcopernicus.com

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for stigmasterol, compiled from various studies. rasayanjournal.co.inbanglajol.infoieeesem.com

Interactive Data Table: ¹H and ¹³C NMR Data for Stigmasterol

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 3 | 3.51 (m) | 71.8-72.1 |

| 5 | - | 140.8-141.1 |

| 6 | 5.31-5.35 (m) | 121.7-121.8 |

| 22 | 5.15 (dd) | 138.3 |

| 23 | 5.02 (dd) | 129.3 |

While 1D NMR provides information about the chemical shifts of individual nuclei, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and their spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. For stigmasterol, COSY is used to trace the spin systems within the steroid nucleus and the side chain. banglajol.infoieeesem.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. vjol.info.vn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons. banglajol.infoieeesem.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is critical for determining the stereochemistry of the molecule.

The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals in the stigmasterol molecule. banglajol.infoieeesem.com

A key structural feature of stigmasterol is the double bond between carbons 22 and 23. The geometry of this double bond is determined to be E (trans) based on the large coupling constant observed between the H-22 and H-23 protons in the ¹H NMR spectrum. rasayanjournal.co.in

The stereochemistry at C-24 is more complex, as stigmasterol can exist as a mixture of 24S and 24R epimers. High-resolution ¹H NMR and ¹³C NMR spectroscopy are employed to examine the configurations of C-24 in alkylsterols. researchgate.net While stigmasterol itself typically has a defined stereochemistry at C-24 (24S), the broader class of (22E,24ξ)-Stigmasta-5,22-dien-3-ol can include mixtures. The term "xi" (ξ) indicates that the stereochemistry at this position is not defined or is a mixture of epimers. In many natural sources, the 24α-epimer (often corresponding to 24S in this context) is predominant. researchgate.netresearchgate.net

In some instances, stigmasterol may be found alongside its C-24 epimer, poriferasterol (B1240314) (the 24β-epimer). Quantitative analysis of these epimeric mixtures can be achieved using high-field ¹H NMR spectroscopy. By carefully integrating the signals corresponding to each epimer, the ratio of the two can be determined. For example, in studies of sterols from Clerodendrum species, the ratio of the 24α-epimer (stigmasterol) to the 24β-epimer (poriferasterol) was estimated by comparing the integrals of specific, well-resolved proton signals. researchgate.net This quantitative analysis is important for understanding the biosynthetic pathways and the biological properties of these closely related compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov For the analysis of sterols like stigmasterol, the sample is often derivatized to increase its volatility before being introduced into the GC system. nih.gov

In a typical GC-MS analysis of stigmasterol, the mass spectrum shows a molecular ion peak [M]⁺ that confirms the molecular weight of 412. indexcopernicus.combanglajol.info The fragmentation pattern observed in the mass spectrum is also characteristic of the stigmasterol structure and can be used for its identification.

GC-MS is particularly useful for the analysis of complex mixtures of sterols. nih.gov The gas chromatograph separates the different components of the mixture before they enter the mass spectrometer, allowing for the individual identification and quantification of each sterol. Tandem mass spectrometry (MS/MS) can provide even greater specificity and sensitivity by selecting a specific ion from the first mass analysis and subjecting it to further fragmentation. banglajol.info This technique is valuable for confirming the identity of stigmasterol in complex biological matrices and for differentiating it from other isomeric sterols.

Interactive Data Table: Key Mass Spectrometry Data for Stigmasterol

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| MS | Molecular Ion Peak (m/z) | 412 [M]⁺ | banglajol.info |

| GC-MS | Separation and identification | Allows for analysis of complex sterol mixtures | nih.gov |

| MS/MS | Specific fragmentation patterns | Confirms structure and enhances specificity | banglajol.info |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/HR-ESI-MS)

Ultra-Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UPLC-MS/HR-ESI-MS) is a powerful analytical tool for the separation and identification of structurally similar compounds like sterols. researchgate.netnih.gov In the analysis of (22E,24ξ)-stigmasta-5,22-dien-3-ol, this technique provides crucial information regarding its molecular weight and fragmentation pattern, which is essential for structural confirmation.

Under positive electrospray ionization (ESI), (22E,24ξ)-stigmasta-5,22-dien-3-ol typically forms a protonated molecule [M+H]⁺. Given the compound's molecular formula of C₂₉H₄₈O, the calculated monoisotopic mass is 412.3705 Da. nih.gov High-resolution mass spectrometry would be expected to detect this ion with high accuracy, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the structure by inducing fragmentation of the precursor ion. The fragmentation of sterols is complex and can involve cleavages in both the steroidal backbone and the side chain. researchgate.net For stigmasterol and its isomers, characteristic fragment ions are observed. A key fragmentation pathway involves the loss of a water molecule (H₂O) from the hydroxyl group at C-3, resulting in an ion at m/z 395.3626 ([M+H-H₂O]⁺).

Further fragmentation of the side chain is particularly diagnostic. The presence of the double bond at C-22 in the side chain of stigmasterol leads to specific cleavage patterns. For instance, a dominant ion at m/z 297 has been noted in the APCI-MS/MS spectra of sterols with a Δ²²-bond, like stigmasterol and brassicasterol (B190698), which corresponds to the partial elimination of the side chain. nih.gov The analysis of these fragmentation patterns, when compared with predicted spectra and data from reference compounds, allows for the confident identification of (22E,24ξ)-stigmasta-5,22-dien-3-ol in a complex mixture. hmdb.ca

Table 1: UPLC-MS/HR-ESI-MS Data for (22E,24ξ)-Stigmasta-5,22-dien-3-ol

| Ion | Formula | Calculated m/z | Observed m/z (Typical) | Interpretation |

| [M+H]⁺ | [C₂₉H₄₉O]⁺ | 413.3783 | ~413.2647 | Protonated molecule |

| [M+H-H₂O]⁺ | [C₂₉H₄₇]⁺ | 395.3678 | ~395.3 | Loss of water from the hydroxyl group |

| Fragment Ion | - | - | ~297 | Partial elimination of the side chain (Δ²² bond) |

| [M+Na]⁺ | [C₂₉H₄₈ONa]⁺ | 435.3603 | - | Sodiated adduct |

| [M+K]⁺ | [C₂₉H₄₈OK]⁺ | 451.3342 | - | Potassiated adduct |

Note: Observed m/z values can vary slightly depending on the instrument and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of (22E,24ξ)-stigmasta-5,22-dien-3-ol, commonly known as stigmasterol, displays characteristic absorption bands that confirm its key structural features. indexcopernicus.comutm.myresearchgate.net

A prominent and broad absorption peak is typically observed in the region of 3428 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group at the C-3 position. indexcopernicus.com The C-O stretching vibration of this secondary alcohol is usually seen around 1053-1192 cm⁻¹. indexcopernicus.comrasayanjournal.co.in

The presence of the double bonds in the molecule gives rise to specific signals. The C=C stretching vibration of the double bond within the steroid nucleus (at C-5) is observed around 1642-1658 cm⁻¹. indexcopernicus.comrasayanjournal.co.in The out-of-plane C-H bending vibration associated with this trisubstituted double bond can be found near 881 cm⁻¹. indexcopernicus.com

The aliphatic C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the steroid skeleton and the side chain are evident as strong peaks in the range of 2852-2937 cm⁻¹. indexcopernicus.com Bending vibrations for these groups appear around 1460-1465 cm⁻¹. indexcopernicus.com

Table 2: Characteristic IR Absorption Frequencies for (22E,24ξ)-Stigmasta-5,22-dien-3-ol

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group/Structural Feature |

| ~3428 | Broad, Strong | O-H Stretch | Hydroxyl Group (C-3 OH) |

| ~2937 | Strong | C-H Stretch (asymmetric) | CH₃ and CH₂ Groups |

| ~2866 | Strong | C-H Stretch (symmetric) | CH₃ and CH₂ Groups |

| ~1658 | Weak to Medium | C=C Stretch | Alkene (C-5 Double Bond) |

| ~1463 | Medium | C-H Bend (scissoring) | CH₂ Groups (Cyclic) |

| ~1053-1192 | Medium | C-O Stretch | Secondary Alcohol (C-3 OH) |

| ~881 | Medium | C-H Bend (out-of-plane) | Trisubstituted Alkene (C-5) |

Optical Rotation Measurements for Chiral Purity

Optical rotation is a critical physical property for characterizing chiral molecules like sterols. It measures the rotation of plane-polarized light by a solution of the compound, and the specific rotation [α]D is a standardized value that is dependent on the concentration, the path length of the sample tube, the wavelength of the light, and the temperature. youtube.com For (22E,24ξ)-stigmasta-5,22-dien-3-ol, the specific rotation is a key parameter for confirming its stereochemical identity and assessing its chiral purity.

The compound possesses multiple chiral centers, leading to its optical activity. The reported specific optical rotation for stigmasterol is approximately -51° (c = 2 in chloroform (B151607) at 22 °C, using the sodium D-line). nih.gov This negative value indicates that it is levorotatory, meaning it rotates plane-polarized light to the left.

Measuring the specific rotation of an isolated sample and comparing it to the literature value is a standard procedure to:

Confirm the enantiomeric form of the isolated compound.

Assess the enantiomeric excess or optical purity of the sample. A significant deviation from the expected value could suggest the presence of diastereomers or other optically active impurities.

The experimental determination involves dissolving a precisely weighed amount of the compound in a specific solvent (e.g., chloroform) to a known volume, placing it in a polarimeter cell of a defined path length, and measuring the observed rotation. The specific rotation is then calculated using the formula:

[α]D = α / (l × c)

Where:

α is the observed rotation.

l is the path length in decimeters.

c is the concentration in g/mL. youtube.com

Comparative Analysis with Established Spectroscopic Databases and Literature Data

The final and crucial step in the structural elucidation of (22E,24ξ)-stigmasta-5,22-dien-3-ol is the meticulous comparison of all experimentally obtained spectroscopic data with values reported in established scientific literature and spectral databases. utm.myresearchgate.netieeesem.com This comparative analysis serves as the ultimate confirmation of the compound's identity.

The process involves cross-referencing the obtained high-resolution mass, MS/MS fragmentation patterns, IR absorption bands, and optical rotation with data from reputable sources such as:

Scientific Journals: Numerous publications have detailed the isolation and characterization of stigmasterol from various natural sources, providing a wealth of reference spectra. indexcopernicus.comrasayanjournal.co.invjol.info.vn

Chemical Databases: Resources like PubChem, the NIST WebBook, and ChemSpider provide aggregated physical and spectroscopic data for a vast number of chemical compounds, including stigmasterol. nih.govnih.govnist.govchemspider.com

Specialized Spectroscopic Databases: Databases like the Human Metabolome Database (HMDB) may contain predicted or experimental spectra that can be used for comparison. hmdb.ca

For instance, the ¹H and ¹³C NMR data, although not detailed in the preceding sections, are fundamental for structural elucidation. The chemical shifts of the vinylic protons at H-6 (δ ~5.35 ppm), H-22 (δ ~5.16 ppm), and H-23 (δ ~5.02 ppm), and the carbinol proton at H-3 (δ ~3.53 ppm) are characteristic fingerprints of the stigmasterol structure. vjol.info.vn Similarly, the ¹³C NMR chemical shifts for the olefinic carbons C-5 (δ ~140.7 ppm), C-6 (δ ~121.7 ppm), C-22 (δ ~138.3 ppm), and C-23 (δ ~129.3 ppm), as well as the oxygenated carbon C-3 (δ ~71.8 ppm), are highly diagnostic. ieeesem.comvjol.info.vn

By ensuring that the experimental data for mass, IR, optical rotation, and NMR are in close agreement with the established literature values, a confident and unambiguous structural assignment of (22E,24ξ)-stigmasta-5,22-dien-3-ol can be made. ieeesem.comvjol.info.vn

Biosynthesis and Metabolic Pathways of 22e,24xi Stigmasta 5,22 Dien 3 Ol

Precursor Compounds and Biogenetic Relationships within the Sterol Pathway

The journey to stigmasterol (B192456) begins with simple carbon sources and proceeds through a series of shared and branching enzymatic reactions.

The biosynthesis of all plant sterols, including stigmasterol, shares a common initial phase that converts acetate (B1210297) into the C30 acyclic polyene, squalene (B77637), via the mevalonate (B85504) pathway. nih.govresearchgate.net The first committed step in sterol synthesis involves the enzyme squalene synthase (SQS), which catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. nih.govwikipedia.org

Following its synthesis, squalene undergoes oxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). nih.govresearchgate.net This epoxide is a critical branch point. In photosynthetic organisms like higher plants, 2,3-oxidosqualene is cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the first cyclic precursor in phytosterol biosynthesis. nih.govnih.govnih.gov This contrasts with the pathway in animals and fungi, where the same precursor is cyclized by lanosterol (B1674476) synthase (LAS) to yield lanosterol, the precursor to cholesterol and ergosterol (B1671047), respectively. nih.govnih.gov While a minor pathway for phytosterol production via lanosterol has been identified in plants like Arabidopsis thaliana, the cycloartenol pathway is predominant. nih.govresearchgate.netmdpi.com

Cycloartenol serves as the foundational tetracyclic intermediate for the synthesis of nearly all plant sterols. frontiersin.orgmdpi.com It undergoes a series of modifications, including demethylations at the C4 and C14 positions and transformations in the side chain, to yield various phytosterols (B1254722). taylorfrancis.com One of the initial steps is the methylation of the cycloartenol side chain at C24 by the enzyme sterol methyltransferase 1 (SMT1), producing 24-methylenecycloartanol. frontiersin.orgmdpi.com This compound is then converted to cycloeucalenol (B201777) through the specific removal of the 4α-methyl group. rsc.org Cycloeucalenol is a key intermediate that sits (B43327) at a crossroads, leading towards the synthesis of either 24-methyl sterols (like campesterol) or 24-ethyl sterols (like β-sitosterol and stigmasterol). researchgate.net

The phytosterol pathway branches after the formation of 24-methylene lophenol. researchgate.net One branch leads to 24-methyl sterols such as campesterol (B1663852), while the other, involving a second methylation step catalyzed by sterol methyltransferase 2 (SMT2), leads to 24-ethyl sterols. nih.govresearchgate.net This second methylation is a crucial step directing carbon flow towards the synthesis of β-sitosterol and stigmasterol. frontiersin.orgnih.gov

Stigmasterol is directly synthesized from β-sitosterol in a single enzymatic step. researchgate.net This conversion is catalyzed by a C22-sterol desaturase, a cytochrome P450 enzyme belonging to the CYP710A family. researchgate.netnih.gov This enzyme introduces the characteristic C22-C23 double bond into the side chain of β-sitosterol to form stigmasterol. nih.govfrontiersin.org Therefore, the ratio of stigmasterol to β-sitosterol in plant tissues is largely controlled by the activity of this C22-desaturase, which can be influenced by developmental and environmental factors. frontiersin.orgnih.gov

| Feature | Campesterol | β-Sitosterol | Stigmasterol |

| IUPAC Name | (3β)-Ergost-5-en-3-ol | (3β)-Stigmast-5-en-3-ol | (22E)-Stigmasta-5,22-dien-3-ol |

| C24-Alkylation | Methyl | Ethyl | Ethyl |

| Side Chain Saturation | Saturated | Saturated | Unsaturated (C22-C23) |

| Biosynthetic Precursor | 24-Methylene Lophenol Branch | 24-Ethylidene Lophenol Branch | β-Sitosterol |

| Key Converting Enzyme | DWF1 (C-24 Reductase) | DWF1 (C-24 Reductase) | CYP710A (C22-Desaturase) |

The biosynthesis of stigmasterol, a C29 stigmastane-type sterol, is distinct from the pathway for ergostane-type sterols like brassicasterol (B190698) (a C28 sterol) and ergosterol (the main sterol in fungi).

Initial Cyclic Precursor : As mentioned, stigmasterol biosynthesis in plants proceeds primarily through cycloartenol, whereas ergosterol synthesis in fungi uses lanosterol as its starting cyclic precursor. nih.gov

Side Chain Alkylation : The branching for different sterol types occurs early. The pathway leading to campesterol (a C28 sterol) can also lead to brassicasterol. Brassicasterol is formed from the campesterol precursor 24-methyldesmosterol (B1221264) via 24-epi-campesterol, a reaction also catalyzed by a C22-desaturase (like CYP710A2 in Arabidopsis). frontiersin.orgnih.gov This is separate from the SMT2-dependent branch that produces the C29 ethyl side chain necessary for β-sitosterol and subsequently stigmasterol. mdpi.comresearchgate.net

Final Products : Stigmasterol synthesis culminates in the desaturation of β-sitosterol at C22. researchgate.net Ergosterol synthesis involves a more complex series of desaturations within both the sterol ring system (C7-C8) and the side chain (C22-C23), starting from the lanosterol-derived fungal intermediates.

Enzymatic Machinery and Regulatory Control in Biosynthesis

The intricate synthesis of stigmasterol is tightly regulated by a suite of enzymes that control the flow of intermediates through the pathway.

Identification of Rate-Limiting Steps and Enzymes

HMG-CoA Reductase (HMGR) : This enzyme catalyzes the conversion of HMG-CoA to mevalonate and is a major rate-limiting step early in the general isoprenoid pathway. numberanalytics.comyoutube.com Its activity provides the precursor isopentenyl pyrophosphate (IPP) for the synthesis of FPP and is subject to feedback inhibition by sterols, including stigmasterol, in some species. frontiersin.orgnih.govnih.gov

Squalene Synthase (SQS) : As the first enzyme committing FPP to sterol synthesis, SQS is a key regulatory point, channeling metabolites away from other isoprenoid pathways. nih.govwikipedia.org

Sterol Methyltransferases (SMT1 and SMT2) : These enzymes are crucial for determining the type of sterol produced. SMT1 performs the first methylation on the side chain of cycloartenol. frontiersin.orgmdpi.com SMT2 performs the second methylation, which is the branch point that directs intermediates toward the synthesis of 24-ethylsterols like β-sitosterol and stigmasterol, making it a critical control point for the ratio of campesterol to sitosterol (B1666911). nih.govmdpi.comresearchgate.net

C22-Sterol Desaturase (CYP710A) : This is the terminal and unique enzyme in stigmasterol biosynthesis, catalyzing the conversion of β-sitosterol. nih.govfrontiersin.org Its expression and activity directly control the final amount of stigmasterol produced and can be induced by various biotic and abiotic stresses, highlighting its regulatory importance. nih.govmdpi.comnih.gov

| Enzyme | Abbreviation | Function in Stigmasterol Pathway | Regulatory Significance |

| 3-Hydroxy-3-methylglutaryl-CoA Reductase | HMGR | Catalyzes an early step in the MVA pathway, producing the precursor for all isoprenoids. youtube.com | A primary rate-limiting enzyme for the overall sterol pathway. nih.govnih.gov |

| Squalene Synthase | SQS | Catalyzes the first committed step in sterol biosynthesis, converting FPP to squalene. wikipedia.org | A key control point directing metabolic flux specifically towards sterols. nih.gov |

| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol, the first cyclic sterol precursor in plants. nih.gov | Defines the start of the plant-specific phytosterol pathway. mdpi.com |

| Sterol Methyltransferase 1 | SMT1 | Catalyzes the first C24-methylation of the sterol side chain. frontiersin.orgmdpi.com | Controls the entry of cycloartenol into the main phytosterol modification pathway. nih.gov |

| Sterol Methyltransferase 2 | SMT2 | Catalyzes the second C24-methylation, leading to 24-ethyl sterols. nih.govresearchgate.net | A key branch-point enzyme determining the ratio of C28 (campesterol) to C29 (sitosterol) sterols. frontiersin.orgresearchgate.net |

| C22-Sterol Desaturase | CYP710A | Introduces a double bond at C22 of β-sitosterol to form stigmasterol. researchgate.netresearchgate.net | The terminal, specific enzyme controlling the final production of stigmasterol. nih.gov |

Genetic and Molecular Regulation of Sterol Synthesis

Several key enzymes and their corresponding genes play pivotal roles in directing the metabolic flow towards stigmasterol. Key among these are:

Cycloartenol Synthase (CAS): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the first dedicated precursor in phytosterol biosynthesis. frontiersin.orgnih.govnih.gov The expression of the CAS gene significantly influences the total sterol content in plants. nih.gov

Sterol Methyltransferases (SMT): Plants possess two main types of SMTs, SMT1 and SMT2, which are crucial for the alkylation of the sterol side chain at the C-24 position. nih.govmdpi.com SMT1 is responsible for the initial methylation of cycloartenol. frontiersin.orgnih.govnih.gov Subsequently, SMT2/3 directs the pathway towards the production of 24-ethyl sterols like sitosterol and stigmasterol. frontiersin.orgnih.gov The activity of SMT2 is a key determinant of the ratio between 24-methyl and 24-ethyl sterols. nih.gov

Sterol C-22 Desaturase (CYP710A): This enzyme, a member of the cytochrome P450 superfamily, is a critical catalyst in the final step of stigmasterol biosynthesis. frontiersin.orgnih.govmdpi.com It introduces a double bond at the C-22 position of β-sitosterol, converting it into stigmasterol. frontiersin.orgnih.govmdpi.com The expression of the CYP710A1 gene is a key control point for stigmasterol production. frontiersin.orgnih.gov

The regulation of these genes is influenced by various transcription factors, including WRKY, MYC, and ERF families, which can be responsive to developmental cues and environmental stresses. nih.govmdpi.com For instance, the accumulation of stigmasterol has been observed in response to stresses like pathogen attack and unfavorable temperatures. frontiersin.orgnih.govnih.gov Furthermore, feedback regulation exists within the pathway; for example, stigmasterol has been shown to inhibit the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), an early enzyme in the mevalonate pathway, in pea plants. frontiersin.orgnih.gov This suggests a mechanism for maintaining sterol balance within the cell.

| Enzyme | Gene | Function in Stigmasterol Biosynthesis |

| Cycloartenol Synthase | CAS | Catalyzes the formation of cycloartenol from 2,3-oxidosqualene. frontiersin.orgnih.govnih.gov |

| Sterol Methyltransferase 1 | SMT1 | Performs the first methylation at the C-24 position of the sterol side chain. frontiersin.orgnih.govnih.gov |

| Sterol Methyltransferase 2/3 | SMT2/3 | Directs carbon flow towards C-24 ethyl sterols, including the precursor to stigmasterol. frontiersin.orgnih.gov |

| Sterol C-22 Desaturase | CYP710A1 | Introduces a double bond at C-22 of β-sitosterol to form stigmasterol. frontiersin.orgnih.govmdpi.com |

Metabolic Transformations and Derivatization in Non-Human Organisms

Once synthesized, stigmasterol can undergo further metabolic transformations, leading to a variety of derivatives. These modifications can alter the physicochemical properties and biological activities of the parent molecule.

Formation of Acetate Derivatives

In some organisms, stigmasterol can be acetylated to form stigmasterol acetate. This transformation involves the esterification of the hydroxyl group at the C-3 position with an acetyl group. acs.org The formation of stigmasterol acetate has been observed in plants under certain conditions, such as in Withania somnifera following UV irradiation. nih.gov This suggests that the acetylation of stigmasterol may be a response to environmental stressors. The synthesis of stigmasterol acetate can also be achieved chemically by reacting stigmasterol with acetic anhydride (B1165640) and pyridine. acs.org

Biosynthesis of Glycoside Conjugates (e.g., Stigmasteryl beta-D-glucopyranoside)

A common metabolic fate of stigmasterol in plants is its conversion to glycoside conjugates. nih.gov This process, known as glycosylation, involves the attachment of a sugar moiety to the C-3 hydroxyl group of the sterol. The resulting compounds are known as steryl glycosides.

The biosynthesis of these glycosides is catalyzed by enzymes called sterol glycosyltransferases (SGTs), which are a class of UDP-glycosyltransferases (UGTs). nih.gov These enzymes facilitate the transfer of a sugar residue, typically glucose, from a donor molecule to the sterol. nih.gov

One of the most well-known glycoside conjugates of stigmasterol is stigmasteryl beta-D-glucopyranoside, also referred to as stigma-5,22-dien-3-O-β-D-glucopyranoside. ebi.ac.ukresearchgate.net This compound consists of a stigmasterol molecule linked to a β-D-glucopyranosyl residue at the C-3 position via a glycosidic bond. ebi.ac.uk The formation of steryl glycosides can significantly alter the solubility and transport of sterols within the plant and may play a role in various physiological processes. nih.gov More complex glycosides have also been identified, such as Stigmasterol-3-O-β-D-arabinopyranosyl(1→4)-O-β-D-glucopyranoside, which features a disaccharide attached to the stigmasterol backbone. researchgate.net

| Derivative | Transformation | Enzyme Family (if known) |

| Stigmasterol acetate | Acetylation of the C-3 hydroxyl group. acs.org | Not specified in search results |

| Stigmasteryl beta-D-glucopyranoside | Glycosylation of the C-3 hydroxyl group with glucose. ebi.ac.ukresearchgate.net | Sterol Glycosyltransferases (SGTs) / UDP-glycosyltransferases (UGTs) nih.gov |

Chemical Synthesis and Derivatization Studies of 22e,24xi Stigmasta 5,22 Dien 3 Ol

Stereoselective Synthesis of Defined C-24 Epimers

The stereochemistry at the C-24 position of the stigmasterol (B192456) side chain plays a critical role in its biological activity. Natural stigmasterol is predominantly the (24S)-epimer. However, the synthesis of both (24S)- and (24R)-epimers is essential for comprehensive biological and spectroscopic evaluation.

Methodologies for Preparing (24S)- and (24R)-Epimers

The controlled synthesis of C-24 epimers of stigmasterol often involves multi-step procedures starting from a suitable precursor. One common strategy involves the ozonolysis of stigmasterol to yield a C-22 aldehyde. This intermediate can then be reacted with appropriate reagents to build the side chain with the desired stereochemistry at C-24.

For instance, the synthesis of (24S)-stigmasta-5,28-diene-3β,24-ol has been achieved using an aldehyde prepared from i-stigmasterol methyl ether via ozonolysis. researchgate.net The synthesis of specific epimers allows for the definitive assignment of their absolute configurations. researchgate.net While stigmasterol isolated from natural sources like Clerodendrum fragrans and C. infortunatum is primarily the 24α-epimer (stigmasterol), it can contain minor amounts of the 24β-epimer (poriferasterol). researchgate.net The isolation of novel sterols such as (22Z,24S)-Stigmasta-5,22,25-trien-3β-ol from natural sources further highlights the diversity and complexity of sterol side-chain configurations. rsc.org

Application in Spectroscopic Characterization and Biological Activity Studies

The availability of pure C-24 epimers is fundamental for their unambiguous spectroscopic characterization and the assessment of their biological profiles.

Spectroscopic Characterization: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for distinguishing between C-24 epimers. researchgate.net Detailed spectroscopic analysis of the pure epimers and their mixtures allows for the full assignment of their spectral data, which can then be used as a reference for analyzing sterol mixtures from natural or synthetic sources. researchgate.netieeesem.com Techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are also employed to confirm structural assignments. redalyc.org

Biological Activity Studies: The stereochemistry at C-24 significantly influences how these molecules interact with biological targets. For example, studies on liver X receptors (LXRs) have shown that synthetic (24S)-epimers can interact with these receptors with a preference for the LXRβ isoform. researchgate.net The separation of epimers is crucial, as different isomers can exhibit distinct biological effects; for instance, stigmasterol and β-sitosterol, which often co-occur, have shown different activities in studies, with stigmasterol demonstrating anti-inflammatory properties and β-sitosterol showing antidiabetic potential. medcraveonline.com The ability to synthesize specific epimers allows researchers to probe these structure-activity relationships more precisely.

Preparation of Synthetic Derivatives

The hydroxyl group at the C-3 position and the double bond in the B-ring of stigmasterol are common sites for chemical modification, leading to a wide range of synthetic derivatives. These derivatives are often prepared to alter the molecule's physicochemical properties, such as polarity and stability, or to explore new biological activities.

Acetate (B1210297) Derivatives (e.g., Stigmasta-5,22-dien-3β-ol, acetate)

The acetylation of the 3β-hydroxyl group of stigmasterol is a straightforward and common derivatization. This reaction is typically achieved by treating stigmasterol with acetic anhydride (B1165640) in the presence of a base like pyridine. The resulting product, Stigmasta-5,22-dien-3β-ol, acetate (also known as stigmasteryl acetate), is a less polar derivative. cymitquimica.comnist.govnih.gov This modification can be useful for purification purposes or as an intermediate in further synthetic steps. The acetate derivative is characterized by its distinct spectroscopic data and physical properties, such as its molecular weight of 454.73 g/mol . cymitquimica.com

Trifluoroacetate Derivatives (e.g., Stigmasta-5,22-dien-3β-ol, trifluoroacetate)

Trifluoroacetate derivatives are another class of esters prepared from stigmasterol. The synthesis involves the reaction of the C-3 hydroxyl group with trifluoroacetic anhydride. The resulting compound, (22E)-Stigmasta-5,22-dien-3β-ol, trifluoroacetate, is a highly non-polar derivative. guidechem.com These derivatives are often used in analytical chemistry, particularly in gas chromatography, due to their increased volatility compared to the parent sterol.

Glycoside Derivatives (e.g., Stigmasteryl beta-D-glucopyranoside)

Glycosylation of stigmasterol at the C-3 position yields steroidal glycosides, which are a class of compounds with diverse biological activities. The synthesis of these derivatives can be challenging due to the need for stereoselective formation of the glycosidic bond. The Koenigs-Knorr method is a classical approach for synthesizing β-D-glucopyranosides. researchgate.net This method typically involves reacting a glycosyl halide (e.g., acetobromoglucose) with the alcohol (stigmasterol) in the presence of a promoter, such as silver or mercury salts, although less toxic promoters like lithium carbonate have also been used. researchgate.net An example of a naturally occurring, more complex glycoside is Stigmasterol-3-O-beta-D-arabinopyranosyl(1→4)-O-beta-D-glucopyranoside, isolated from Limonia crenulata. researchgate.net These glycosidic derivatives have significantly different solubility and biological profiles compared to the aglycone.

Structure-Activity Relationship (SAR) Investigations via Chemical Modification

The inherent biological activities of (22E,24xi)-stigmasta-5,22-dien-3-ol, commonly known as stigmasterol, have prompted extensive research into its chemical modification to explore and enhance its therapeutic potential. Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are pivotal in the development of more potent and selective therapeutic agents. By systematically modifying the functional groups of the stigmasterol scaffold, researchers have been able to elucidate key structural features that influence its bioactivity, particularly its anticancer effects.

The stigmasterol molecule possesses several reactive sites amenable to chemical transformation, including the C3-hydroxyl group, the C5-C6 double bond, and the C22-C23 double bond in the side chain. nih.gov Investigations have primarily focused on modifications at these positions to generate a library of derivatives with diverse pharmacological profiles.

A notable study involved the synthesis of a series of eleven new stigmasterol derivatives, designated AB-1 through AB-11. jcsp.org.pk The aim was to evaluate their cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human hepatocellular carcinoma (HepG2). jcsp.org.pk The results of this investigation provided significant insights into the SAR of stigmasterol derivatives. For instance, the introduction of a chlorine atom was found to play a vital role in enhancing antitumor activity. jcsp.org.pk Specifically, derivative AB-5 demonstrated significantly better inhibition of MCF-7, A549, and HepG2 cells compared to the parent stigmasterol. jcsp.org.pk Furthermore, derivative AB-10 exhibited selective cytotoxicity against the MCF-7 cell line, while AB-11 also showed potent cytotoxic effects. jcsp.org.pk These findings underscore the potential for developing novel anticancer drugs through the targeted derivatization of stigmasterol. jcsp.org.pk

Table 1: Cytotoxicity of Selected Stigmasterol Derivatives (IC₅₀ in µM)

| Compound | MCF-7 | A549 | HepG2 |

|---|---|---|---|

| Stigmasterol | >100 | >100 | >100 |

| AB-5 | 12.5 | 15.2 | 18.4 |

| AB-10 | 9.8 | 25.6 | 29.1 |

| AB-11 | 11.3 | 14.8 | 17.5 |

| Doxorubicin (Control) | 8.7 | 10.5 | 12.3 |

Data sourced from a study on the synthesis and cytotoxicity of new stigmasterol derivatives. jcsp.org.pk

In another comprehensive study, eight derivatives of stigmasterol were synthesized through a variety of chemical reactions, including acetylation, epoxidation, epoxide ring opening, oxidation, and dihydroxylation. nih.gov These derivatives were subsequently screened for their cytotoxic activity against hormone receptor-positive breast cancer (MCF-7), triple-negative breast cancer (HCC70), and non-tumorigenic mammary epithelial (MCF-12A) cell lines. nih.gov The parent stigmasterol itself was found to be non-toxic to all three cell lines at the tested concentrations. nih.gov